molecular formula C13H14O3 B13787722 4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one CAS No. 5435-93-8

4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one

Cat. No.: B13787722
CAS No.: 5435-93-8
M. Wt: 218.25 g/mol
InChI Key: PROSGESLBNKEFD-UHFFFAOYSA-N
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Description

2H-Pyran-2-one,4-ethoxy-5,6-dihydro-6-phenyl-,(-)-(9CI) is an organic compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound features an ethoxy group at the 4-position and a phenyl group at the 6-position, making it a unique derivative of pyranone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one,4-ethoxy-5,6-dihydro-6-phenyl-,(-)-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyranone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ethoxybenzoic acid derivatives.

    Reduction: Formation of 4-ethoxy-5,6-dihydro-6-phenyl-2H-pyran-2-ol.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one,4-ethoxy-5,6-dihydro-6-phenyl-,(-)-(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-one: The parent compound without the ethoxy and phenyl substitutions.

    4-Ethoxy-2H-pyran-2-one: Lacks the phenyl group.

    6-Phenyl-2H-pyran-2-one: Lacks the ethoxy group.

Uniqueness

2H-Pyran-2-one,4-ethoxy-5,6-dihydro-6-phenyl-,(-)-(9CI) is unique due to the presence of both the ethoxy and phenyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and potential interactions with biological targets.

Properties

CAS No.

5435-93-8

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

4-ethoxy-2-phenyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C13H14O3/c1-2-15-11-8-12(16-13(14)9-11)10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3

InChI Key

PROSGESLBNKEFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)OC(C1)C2=CC=CC=C2

Origin of Product

United States

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